Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a chemical compound that has garnered interest in scientific research due to its potential biological properties and applications in various fields of research and industry. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry .
Properties
IUPAC Name |
propan-2-yl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-12(2)28-21(25)16-11-22-20-15(6-4-13(3)23-20)19(16)24-14-5-7-17-18(10-14)27-9-8-26-17/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZRJALITJRGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC4=C(C=C3)OCCO4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Propane-1,2,3-Triol
A starting material such as 6-methoxy-pyridin-3-ylamine undergoes condensation with propane-1,2,3-triol under strong acidic conditions (e.g., H2SO4) to yield 2-methoxy--naphthyridine (Figure 1A). Oxidation with 3-chloroperbenzoic acid forms the 1-oxide intermediate, which is subsequently treated with phosphorus(III) oxychloride to introduce a chlorine substituent at position 4.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Propane-1,2,3-triol, H2SO4, 140°C | 65% | |
| Oxidation | 3-Chloroperbenzoic acid, CH2Cl2 | 78% | |
| Chlorination | POCl3, reflux | 82% |
Meldrum’s Acid-Mediated Cyclization
Meldrum’s acid facilitates the synthesis of 4-hydroxy-1,8-naphthyridines. Reaction of 3-aminopyridine derivatives with Meldrum’s acid forms an enamine intermediate, which undergoes thermal cyclization in Dowtherm A (290°C) to yield the naphthyridine core. Decarboxylation at elevated temperatures removes the carboxylate group, producing 8-hydroxy-1,8-naphthyridine derivatives.
Coupling of the 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution:
Palladium-Catalyzed Amination
Using Pd(OAc)2 and Xantphos as a ligand, the chloronaphthyridine intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in toluene at 110°C. This method ensures regioselectivity and high yields.
Representative Procedure
- Combine 4-chloro-7-methyl-1,8-naphthyridine (1 equiv), benzodioxin amine (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 equiv) in toluene.
- Heat at 110°C for 12–16 hours under argon.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
- Yield: 76%
Nucleophilic Substitution
In polar aprotic solvents (e.g., DMF), the amine displaces chlorine at elevated temperatures (80–100°C). This method is less efficient (<60% yield) due to competing side reactions.
Esterification of the Carboxylate Group
The final step involves esterification of the naphthyridine-3-carboxylic acid with isopropyl alcohol:
Acid-Catalyzed Fischer Esterification
The carboxylic acid is refluxed with excess isopropyl alcohol in the presence of H2SO4 (Figure 1B). Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.
Conditions
Coupling Reagent-Mediated Esterification
For acid-sensitive intermediates, 1,1′-carbonyldiimidazole (CDI) activates the carboxylate, followed by reaction with isopropyl alcohol.
Procedure
- Dissolve naphthyridine-3-carboxylic acid (1 equiv) in anhydrous DMF.
- Add CDI (1.2 equiv) and stir at room temperature for 2 hours.
- Add isopropyl alcohol (2 equiv) and heat at 50°C for 6 hours.
- Isolate via precipitation (water) and recrystallization.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
- 1H NMR : Confirms substitution patterns (e.g., benzodioxin protons at δ 6.7–6.9 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).
- LC-MS : Verifies molecular weight (calc. for C22H23N3O4: 417.17 g/mol).
Industrial-Scale Considerations
Patents highlight process intensification strategies:
- Continuous Flow Reactors : Reduce reaction times for cyclization and amination steps.
- Solvent Recycling : Toluene and THF are recovered via distillation.
- Crystallization : Final product is recrystallized from methanol/water for >99.5% purity.
Challenges and Alternatives
- Amination Selectivity : Competing N- vs. O-alkylation necessitates careful ligand selection in Pd-catalyzed reactions.
- Ester Hydrolysis : Basic conditions during workup may cleave the isopropyl ester; neutral pH is critical.
- Alternative Routes : Microwave-assisted synthesis reduces cyclization time from 48 hours to 2 hours.
Chemical Reactions Analysis
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can be compared with other piperidine derivatives, such as:
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H25N3O4. The compound integrates various functional groups that contribute to its biological activity. The presence of the benzodioxine moiety , naphthyridine core , and carboxylate group suggests a multifaceted interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs may exhibit diverse biological activities such as:
- Antitumor Activity : The benzodioxine structure is associated with anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The naphthyridine core is known for its antimicrobial effects. Analogous compounds have demonstrated activity against bacterial strains and fungi.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxine + Naphthyridine | Potential Antitumor and Antimicrobial |
| 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid | Benzodioxine core | Antitumor activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of the compound. For example:
- Synthesis and Evaluation : A study synthesized various analogs of Propan-2-yl 4-(benzodioxine) derivatives to evaluate their biological activity. Results indicated that modifications in the side chains significantly enhanced their anticancer efficacy against specific tumor types.
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The IC50 values were comparable to established chemotherapeutic agents.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics of the compound in animal models, indicating potential for further development in therapeutic applications.
Q & A
Q. What are the key synthetic steps for preparing Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate?
The synthesis typically involves:
- Core Formation : Cyclization reactions to construct the 1,8-naphthyridine scaffold, often using reagents like POCl₃ in DMF under controlled temperatures (60–80°C) .
- Functionalization : Introduction of the 2,3-dihydro-1,4-benzodioxin-6-ylamino group via nucleophilic substitution or coupling reactions .
- Esterification : Propan-2-yl ester formation using isopropyl chloride or anhydride in the presence of a base (e.g., K₂CO₃) .
- Purification : Recrystallization or column chromatography to isolate the final product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- IR Spectroscopy : To verify functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regioselectivity .
- Mass Spectrometry : High-resolution MS to validate molecular weight .
Q. What methods are used to assess purity during synthesis?
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using solvent systems like n-hexane:ethyl acetate (9:1) .
- High-Performance Liquid Chromatography (HPLC) : Quantifying purity with reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : Lewis acids like BF₃·Et₂O may accelerate esterification .
- By-Product Mitigation : Quenching reactive intermediates with ice-water post-reaction reduces impurities .
Q. What strategies address poor aqueous solubility in biological assays?
- Co-Solvent Systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Salt Formation : Converting the ester to a sodium carboxylate salt improves hydrophilicity .
- Nanoformulation : Liposomal encapsulation enhances bioavailability .
Q. How should researchers resolve contradictions between in silico ADMET predictions and experimental data?
- Re-evaluate Descriptors : Adjust logP and pKa values in computational models (e.g., SwissADME) to better reflect the compound’s ester hydrolysis kinetics .
- Experimental Validation : Conduct in vitro permeability assays (e.g., Caco-2 cells) to cross-check predicted absorption .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH Stability : Hydrolysis of the ester group occurs at pH > 8, requiring storage in neutral buffers .
- Thermal Stability : Degradation above 100°C necessitates lyophilization for long-term storage .
Q. How do functional groups influence reactivity in downstream derivatization?
- Amino Group Reactivity : The benzodioxin-6-ylamino group participates in Schiff base formation with aldehydes .
- Ester Hydrolysis : Controlled hydrolysis under basic conditions yields the carboxylic acid for further coupling .
Q. What challenges arise when scaling up synthesis from lab to pilot scale?
- Heat Dissipation : Exothermic cyclization requires jacketed reactors to prevent thermal runaway .
- Solvent Recovery : Distillation systems for DMF reuse reduce environmental impact .
Q. Which advanced analytical methods characterize degradation products?
- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid) with high sensitivity .
- X-ray Crystallography : Resolves structural changes in degraded crystals .
Methodological Notes
- References : Ensure all protocols align with recent literature to avoid outdated practices (e.g., avoid dimethyldichlorosilane for glassware deactivation; use commercial silanized vials instead) .
- Data Reproducibility : Report reaction conditions (e.g., stirring speed, humidity) in detail to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
